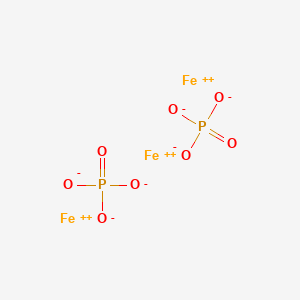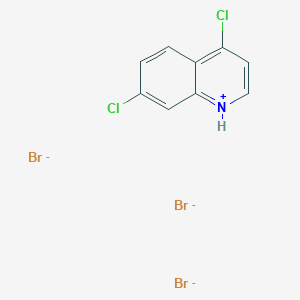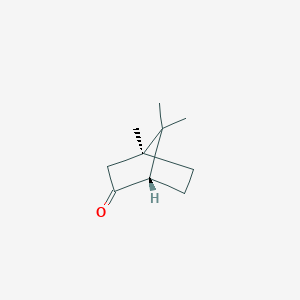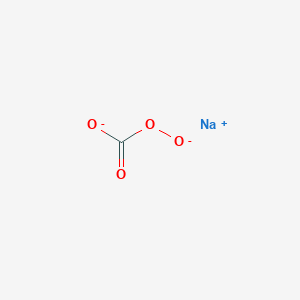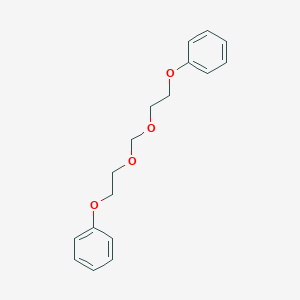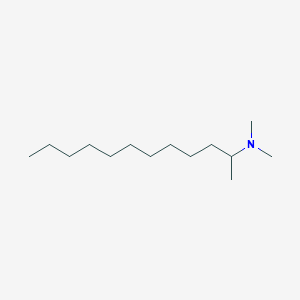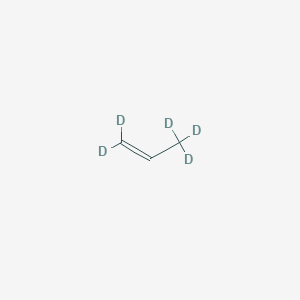![molecular formula C26H32N2O B081084 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole CAS No. 14051-14-0](/img/structure/B81084.png)
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is a chemical compound with potential applications in scientific research. This indole derivative has been synthesized using a variety of methods and has been found to have interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole involves its interaction with dopamine D4 receptors. As a selective antagonist of these receptors, this compound can block the activity of dopamine in the brain. This mechanism of action is important for understanding the potential therapeutic applications of this compound in the treatment of addiction and other psychiatric disorders.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the binding of dopamine to D4 receptors, while in vivo studies have demonstrated its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to study the function of these receptors specifically, without interference from other dopamine receptor subtypes. However, a limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the development of new synthesis methods and modifications to the chemical structure may lead to the discovery of even more potent and selective dopamine D4 receptor antagonists.
Synthesemethoden
The synthesis of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole has been achieved using various methods. One such method involves the reaction of 1-benzyl-4-piperidone with 3-methyl-2-butenyl bromide in the presence of potassium carbonate and 18-crown-6 in acetonitrile. The resulting product is then treated with sodium borohydride and acetic acid to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective dopamine D4 receptor antagonist, making it useful in the study of dopamine receptor function. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
14051-14-0 |
|---|---|
Produktname |
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole |
Molekularformel |
C26H32N2O |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-[2-(phenylmethoxymethyl)butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole |
InChI |
InChI=1S/C26H32N2O/c1-2-19(17-29-18-20-8-4-3-5-9-20)14-21-15-25-26-23(12-13-28(25)16-21)22-10-6-7-11-24(22)27-26/h3-11,19,21,25,27H,2,12-18H2,1H3 |
InChI-Schlüssel |
RXBFQWOEDZMXPU-UHFFFAOYSA-N |
SMILES |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)COCC5=CC=CC=C5 |
Kanonische SMILES |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)COCC5=CC=CC=C5 |
Synonyme |
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



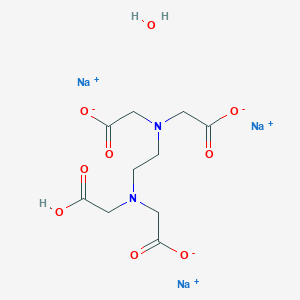
![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)
